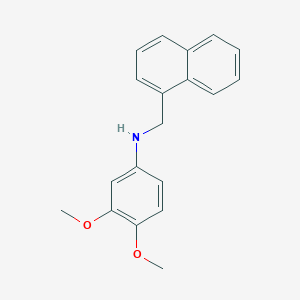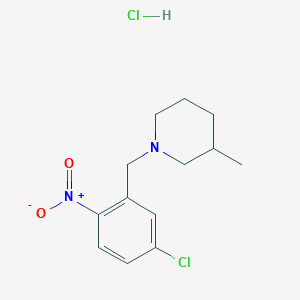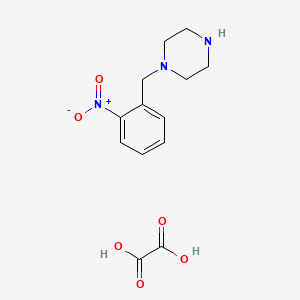
5-bromo-N-(3-chloro-4-fluorophenyl)-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(3-chloro-4-fluorophenyl)-1-naphthamide, also known as BCFN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. BCFN is a naphthamide derivative that has a bromine atom, a chlorine atom, and a fluorine atom attached to its phenyl ring.
Mecanismo De Acción
The mechanism of action of 5-bromo-N-(3-chloro-4-fluorophenyl)-1-naphthamide involves the inhibition of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway and the mitogen-activated protein kinase (MAPK) pathway. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. This compound has also been shown to regulate glucose metabolism and improve insulin sensitivity in animal models of diabetes. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 5-bromo-N-(3-chloro-4-fluorophenyl)-1-naphthamide in lab experiments is its high potency and selectivity. This compound has been shown to have a high affinity for its target proteins, making it an ideal research tool for investigating the role of various signaling pathways in cellular processes. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 5-bromo-N-(3-chloro-4-fluorophenyl)-1-naphthamide. One area of interest is the development of more potent and selective this compound analogs for use as therapeutic agents. Additionally, further research is needed to investigate the potential of this compound as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Finally, the role of this compound in regulating glucose metabolism and improving insulin sensitivity warrants further investigation.
Métodos De Síntesis
The synthesis of 5-bromo-N-(3-chloro-4-fluorophenyl)-1-naphthamide involves several steps, including the reaction of 1-naphthylamine with 4-chloro-3-fluoroaniline, followed by the reaction of the resulting compound with bromine in the presence of acetic acid. The final product is obtained by recrystallization from ethanol. The purity of the compound can be confirmed by various analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry.
Aplicaciones Científicas De Investigación
5-bromo-N-(3-chloro-4-fluorophenyl)-1-naphthamide has been extensively studied for its potential applications in various areas of scientific research. One of the primary areas of interest is cancer research, where this compound has been shown to inhibit the growth of cancer cells. This compound has also been studied for its potential as a therapeutic agent for various diseases, including Alzheimer's disease, Parkinson's disease, and diabetes. Additionally, this compound has been used as a research tool to investigate the role of various signaling pathways in cellular processes.
Propiedades
IUPAC Name |
5-bromo-N-(3-chloro-4-fluorophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrClFNO/c18-14-6-2-3-11-12(14)4-1-5-13(11)17(22)21-10-7-8-16(20)15(19)9-10/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWPBZRWCRWAKKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclohexyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5033069.png)
![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)

![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)


![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)phenoxy]-N-(2-isopropylphenyl)acetamide](/img/structure/B5033116.png)
![1-[4-(3-oxo-1,2-benzisothiazol-2(3H)-yl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5033119.png)

![5-{2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033128.png)
![5-{4-[3-(4-tert-butylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5033131.png)
![ethyl 4-[N-(4-chlorobenzoyl)glycyl]-1-piperazinecarboxylate](/img/structure/B5033145.png)
![N-{[1-(2-fluorobenzyl)-2-(isopropylsulfonyl)-1H-imidazol-5-yl]methyl}-2-methoxy-N-methylethanamine](/img/structure/B5033147.png)
